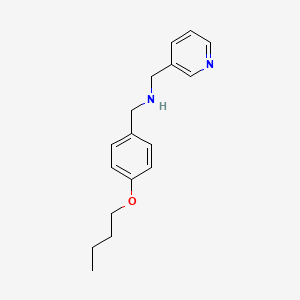
2,5-Dimethyl-N-(2-propoxybenzyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Enhanced Detection of Carbohydrates
The use of matrices like 2,5-dihydroxybenzoic acid/N,N-dimethylaniline has been demonstrated to improve the detection of carbohydrates. These matrices are superior for native glycans in terms of signal intensities and homogeneity of sample distribution. This has implications for automated identification and quantitative analysis of native oligosaccharides in complex samples (Snovida, Rak-Banville, & Perreault, 2008).
Application in Photochemistry
Research on the irradiation of N-(4-dimethylaminobenzylidene) aniline reveals interesting photochemical properties. Contrary to earlier reports, it does not produce cis-4,4′-bis(dimethylamino)stilbene and azobenzene but exhibits significant phosphorescence, indicating potential applications in photochemical studies (Ohta & Tokumaru, 1975).
Chemoselectivity in Aniline Methylation
A study on the chemoselectivity toward mono-N-methylation of functionalized anilines using dimethyl carbonate over NaY faujasite shows exclusive formation of N-methylanilines without concurrent O-methylation or N-/O-methoxycarbonylation side processes. This highlights its potential for specific chemical synthesis applications (Selva, Tundo, & Perosa, 2003).
Degradation by Hydroxyl Radicals
The kinetics and mechanism of degradation of 2,6-dimethyl-aniline by hydroxyl radicals have been investigated. The study contributes to understanding the environmental fate and treatment processes for certain aniline compounds (Boonrattanakij, Lu, & Anotai, 2009).
Nonlinear Optical Material Applications
A study on the synthesis, growth, and characterization of 2,5-dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline demonstrates its potential as a nonlinear optical material for photonic and optoelectronic applications. The research findings suggest its use in advanced technological applications (Sathishkumar et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
2,5-dimethyl-N-[(2-propoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-4-11-20-18-8-6-5-7-16(18)13-19-17-12-14(2)9-10-15(17)3/h5-10,12,19H,4,11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEICUJJWVZHLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2=C(C=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-N-(2-propoxybenzyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
-methanamine](/img/structure/B1385302.png)
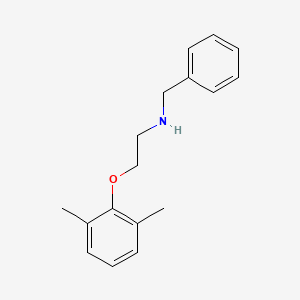
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
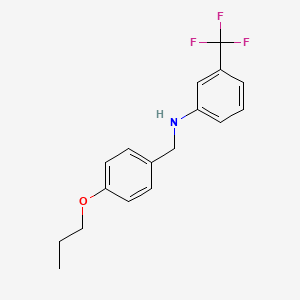
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)
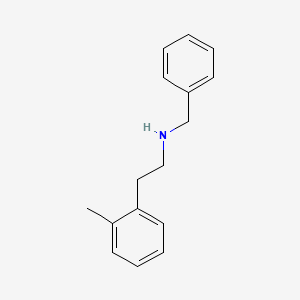
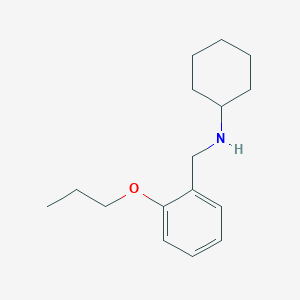
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
